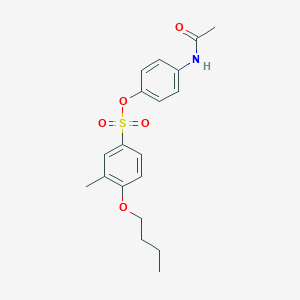
N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a bioactive molecule that is part of a broader class of compounds with potential anticancer properties. These compounds are characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The specific structure of this compound suggests that it may have interactions with various biological targets, potentially making it effective against certain types of cancer cells.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of a similar compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, involved a multi-step process that resulted in a lead compound with high in vitro potency against cancer cell lines . Another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring specific precursors in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . These methods provide a foundation for the synthesis of this compound, which would likely involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using various spectroscopic techniques, including HNMR and LC-MS . The crystal structure of a related compound was determined to be in the orthorhombic crystal system, with specific unit cell parameters and exhibited intermolecular hydrogen bonds . These findings are crucial for understanding the molecular structure of this compound, as they provide insights into how the compound might interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of thiazole-containing compounds is influenced by the presence of the thiazole ring. The literature reports the synthesis of new 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles, which involved multi-step reactions and the establishment of structures based on spectral data . These compounds were evaluated for their anti-inflammatory and antimicrobial activities, suggesting that the thiazole ring is a versatile moiety capable of engaging in various chemical reactions that could confer a range of biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have demonstrated good pharmacokinetic properties and significant reduction of tumor growth in vivo . The crystallographic analysis of a similar compound provides information on its solid-state properties, such as crystal system and space group, which are important for understanding the compound's stability and solubility .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-13-3-2-4-17(22-13)24-19-23-15(12-27-19)11-18(25)21-9-10-26-16-7-5-14(20)6-8-16/h2-8,12H,9-11H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMKNSAJAPWSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)



![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)


![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)